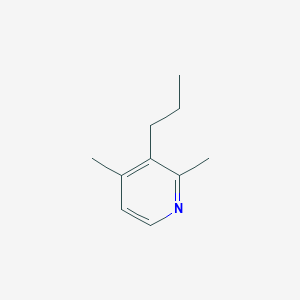
2,4-Dimethyl-3-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-propylpyridine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups at the 2nd and 4th positions and a propyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyridine with a suitable propylating agent under basic conditions. For instance, 2,4-dimethylpyridine can be reacted with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions
2,4-Dimethyl-3-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine compounds.
科学的研究の応用
2,4-Dimethyl-3-propylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-3-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyridine: Lacks the propyl group at the 3rd position.
3-Propylpyridine: Lacks the methyl groups at the 2nd and 4th positions.
2,4,6-Trimethylpyridine: Has an additional methyl group at the 6th position.
Uniqueness
2,4-Dimethyl-3-propylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2,4-dimethyl-3-propylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-5-10-8(2)6-7-11-9(10)3/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHFCJUBTJSGDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CN=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

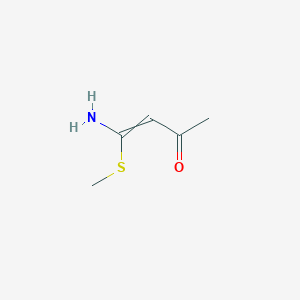

![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
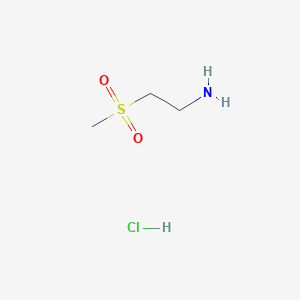
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
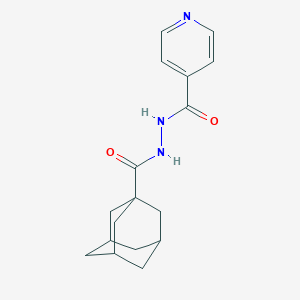

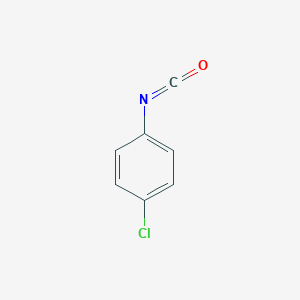
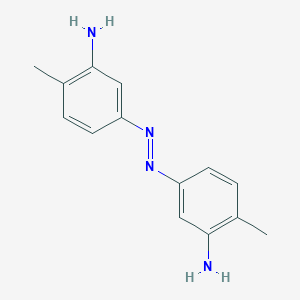
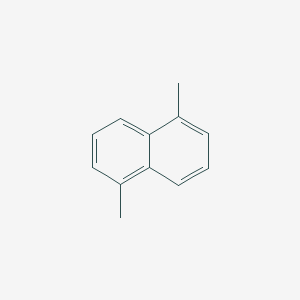
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)


